N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a piperazine-ethyl-ethanediamide scaffold. The piperazine ring is substituted with a 2-methoxyphenyl group, a structural motif commonly associated with serotonin (5-HT) receptor binding, particularly 5-HT1A .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-30-19-5-3-2-4-18(19)27-12-10-26(11-13-27)9-8-24-22(28)23(29)25-17-6-7-20-21(16-17)32-15-14-31-20/h2-7,16H,8-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYIBLSGZRXJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Dihydrobenzo Dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Methoxyphenyl Piperazine: This involves the reaction of 2-methoxyphenyl with piperazine under suitable conditions.
Coupling Reaction: The final step involves coupling the dihydrobenzo dioxin moiety with the methoxyphenyl piperazine and oxalamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Amide Bond Formation
The ethanediamide core is synthesized via condensation between 2,3-dihydro-1,4-benzodioxin-6-amine and activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). Reaction conditions:
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt
-
Temperature: 0–25°C
-
Yield: 65–78%
Piperazine Alkylation
The piperazine moiety is introduced via nucleophilic substitution:
-
Base: Triethylamine (TEA) or sodium hydride (NaH)
-
Solvent: Tetrahydrofuran (THF)
Hydrolysis Reactions
The ethanediamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Rate Constant (k) | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid | s | |
| 1M NaOH, RT, 24h | Piperazine-ethylamine derivative | s |
Nucleophilic Substitution
The 2-methoxyphenyl-piperazine group participates in aromatic substitution:
Demethylation
Reaction with BBr in DCM removes the methoxy group:
Sulfonylation
Treatment with sulfonyl chlorides (e.g., TsCl) forms sulfonamide derivatives:
Redox Reactions
The benzodioxin ring undergoes oxidation:
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| KMnO, HO | 1,4-Benzoquinone derivative | 70°C, 3h | |
| mCPBA | Epoxidized benzodioxin | DCM, RT, 2h |
Cross-Coupling Reactions
The aromatic rings enable catalytic coupling (e.g., Suzuki-Miyaura):
| Reaction | Catalyst | Yield | Application | Reference |
|---|---|---|---|---|
| Suzuki (with aryl boronic acid) | Pd(PPh) | 72% | Library synthesis for SAR |
Stability Under Biological Conditions
In vitro studies using simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:
-
Half-life (pH 1.2): 2.3 hours (amide bond cleavage dominant)
-
Half-life (pH 7.4): 8.7 hours (oxidation at benzodioxin)
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides and sulfonamides. The synthesis typically employs methods such as stirring in alkaline media and using specific reagents to facilitate the formation of the desired product. The resulting compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
Enzyme Inhibition
Research has demonstrated that derivatives of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide exhibit significant enzyme inhibitory properties. For example, studies have screened these compounds against enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential utility in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Anticancer Properties
The compound has also been included in screening libraries aimed at identifying anticancer agents. Its structural features suggest that it may interact with various cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .
Neurological Disorders
Given its interaction with acetylcholinesterase, this compound may be beneficial in the management of neurological disorders characterized by cholinergic dysfunction. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative diseases .
Diabetes Management
The ability of this compound to inhibit α-glucosidase suggests its application in diabetes management by delaying carbohydrate absorption from the intestine. This action can help regulate blood sugar levels post-meal, making it a candidate for further development as an antidiabetic agent .
Case Study 1: Inhibition Studies
A study focused on synthesizing various sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin-6-amine found that several compounds exhibited promising inhibitory activity against α-glucosidase. These findings support the potential use of these derivatives in managing postprandial hyperglycemia .
Case Study 2: Anticancer Screening
In another investigation, compounds related to this compound were screened against a panel of cancer cell lines. Results indicated that some derivatives displayed significant cytotoxicity, suggesting their potential as lead compounds for further anticancer drug development .
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Key Differences :
Pharmacological Implications :
18F-FCWAY (5-HT1A Receptor PET Ligand)
Structure : Fluorinated cyclohexanecarboxamide with a 2-methoxyphenylpiperazine group .
Key Differences :
Pharmacological Implications :
- The target compound’s ethanediamide may avoid defluorination-related bone uptake, a critical limitation of 18F-FCWAY. However, its non-fluorinated structure precludes direct use in PET imaging .
WAY-100,635 (5-HT1A Receptor Antagonist)
Structure : N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide .
Key Differences :
- Substituents : WAY-100,635 has a pyridinyl group and cyclohexanecarboxamide, contrasting with the benzodioxin-ethanediamide in the target compound.
Pharmacological Implications :
Sulfonamide-Benzodioxin Derivatives ()
Structures: 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides. Key Differences:
Pharmacological Implications :
- Sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), whereas ethanediamides may target receptors. The target compound’s lack of sulfonamide groups likely shifts its mechanism toward receptor modulation .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C27H30N4O4
- Molecular Weight : 478.55 g/mol
The compound contains a benzodioxane moiety, which has been associated with various biological activities, including enzyme inhibition and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with piperazine and other substituents. The synthetic route often includes:
- Formation of the benzodioxane core.
- Reaction with piperazine derivatives to introduce the piperazine moiety.
- Final modifications to achieve the desired biological activity.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory properties. For instance:
- Acetylcholinesterase (AChE) Inhibition : Several studies have shown that derivatives of benzodioxane can inhibit AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- α-Glucosidase Inhibition : The compound has demonstrated potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a candidate for managing type 2 diabetes mellitus (T2DM) .
Anti-inflammatory Activity
Compounds similar to this compound have shown promising anti-inflammatory effects. Studies have reported that these compounds can significantly reduce inflammation markers such as interleukin-1 beta (IL-1β) and cyclooxygenase (COX) activity .
Anticancer Potential
The anticancer properties of benzodioxane derivatives have been explored in various studies. Some sulfonamide derivatives have shown broad-spectrum antitumor activity, suggesting that modifications to the benzodioxane structure can enhance anticancer efficacy .
Case Studies
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies support the experimental findings by confirming favorable interactions with active sites of AChE and α-glucosidase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions under controlled conditions. Key steps include:
- Amide bond formation using coupling agents (e.g., EDCI/HOBt) for linking the benzodioxin and piperazine moieties.
- Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation.
- Purification via column chromatography or recrystallization to achieve ≥98% purity, verified by HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional group integration and spatial arrangement.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities (<2%) .
Q. How do the structural features of this compound influence its reactivity and potential biological interactions?
- Methodological Answer : The compound contains:
- A benzodioxin moiety (electron-rich aromatic system) prone to electrophilic substitution.
- A piperazine ring (basic nitrogen sites) enabling hydrogen bonding or protonation at physiological pH.
- An ethanediamide linker that enhances conformational flexibility for target binding.
These features suggest potential interactions with serotonin or dopamine receptors, common targets for piperazine derivatives .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodological Answer : Store as a crystalline solid at -20°C under anhydrous conditions. Stability studies indicate ≥5-year integrity when protected from light and moisture .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electron distribution and reactive sites for derivatization.
- Molecular Dynamics (MD) : Simulates binding affinities to receptors (e.g., 5-HT₁A) using docking software (AutoDock Vina, Schrödinger).
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
Q. What experimental design strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Compare results from cell-based (e.g., HEK293) and biochemical (e.g., radioligand displacement) assays.
- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀/EC₅₀ values and assess assay sensitivity.
- Statistical DOE (Design of Experiments) : Identify confounding variables (e.g., solvent choice, incubation time) via factorial designs .
Q. Which biochemical assays are suitable for evaluating its potential as a CNS-targeting agent?
- Methodological Answer :
- Radioligand Binding Assays : Compete with [³H]WAY-100635 for 5-HT₁A receptor binding.
- cAMP Inhibition Assays : Measure GPCR activity in transfected CHO cells.
- Blood-Brain Barrier (BBB) Permeability : Use in vitro models (e.g., PAMPA-BBB) or MDCK-MDR1 cell monolayers .
Q. How can reaction mechanisms for undesired side products (e.g., dimerization) be elucidated?
- Methodological Answer :
- Isotopic Labeling : Track reaction pathways using ¹⁵N/²H isotopes in MS.
- Kinetic Studies : Monitor intermediate formation via stopped-flow spectroscopy.
- Computational Reaction Path Analysis : Identify transition states using Gaussian or ORCA software .
Q. What strategies improve selectivity in functionalizing the benzodioxin ring without degrading the piperazine moiety?
- Methodological Answer :
- Protective Groups : Temporarily mask piperazine nitrogens with Boc (tert-butyloxycarbonyl) during benzodioxin modification.
- Catalytic Systems : Use Pd/Cu catalysts for regioselective C-H activation on the benzodioxin ring.
- Low-Temperature Lithiation : Direct electrophilic substitution at -78°C to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
